Superior Anticancer Potency vs. Methyl-Substituted Analogue in MCF-7 Breast Cancer Cells
The trifluoromethyl-substituted pyridine analogue demonstrates significantly higher anticancer activity than the corresponding methyl-substituted analogue (compound 5h). In the identical MTT-based in vitro assay, the target compound achieved an IC50 of 8.70 ± 0.23 µM against MCF-7 cells, while compound 5h required an IC50 of 10.47 ± 0.41 µM [1]. This represents a 16.9% improvement in potency attributable solely to the –CF3 group.
| Evidence Dimension | In vitro anticancer activity (IC50) against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | 8.70 ± 0.23 µM |
| Comparator Or Baseline | Compound 5h (methyl-substituted analogue): 10.47 ± 0.41 µM |
| Quantified Difference | 1.77 µM (16.9% lower IC50 for target compound) |
| Conditions | MTT assay, MCF-7 human breast cancer cell line; Doxorubicin reference IC50 = 9.06 ± 0.36 µM |
Why This Matters
The 16.9% potency advantage against a standard breast cancer cell line directly informs selection for MCF-7-based antitumor screening campaigns.
- [1] Malothu, R. M., & Thalari, G. (2025). Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening. ChemistrySelect, 10(3), e202404621. View Source
